Tuberculosinol

Beschreibung

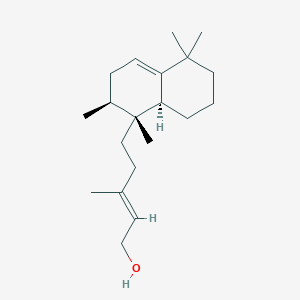

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H34O |

|---|---|

Molekulargewicht |

290.5 g/mol |

IUPAC-Name |

(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C20H34O/c1-15(11-14-21)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18,21H,6-8,10,12-14H2,1-5H3/b15-11+/t16-,18+,20+/m0/s1 |

InChI-Schlüssel |

VHFDWNJLUATPID-AHKHSGQUSA-N |

Isomerische SMILES |

C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/CO)/C)CCCC2(C)C |

Kanonische SMILES |

CC1CC=C2C(C1(C)CCC(=CCO)C)CCCC2(C)C |

Synonyme |

tuberculosinol |

Herkunft des Produkts |

United States |

Biosynthesis of Tuberculosinol and Associated Diterpenoids

Precursor Pathways and Isoprenoid Metabolism

The foundation for tuberculosinol synthesis lies in the universal building blocks of isoprenoids, which are produced through a specific metabolic pathway in Mycobacterium tuberculosis.

Methyl-Erythritol-5-Phosphate Pathway Involvement

Mycobacterium tuberculosis utilizes the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the biosynthesis of the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.govacs.org This pathway is essential for the bacterium's survival and is absent in humans, making its enzymes attractive targets for drug development. nih.govnih.govacs.org The MEP pathway begins with the condensation of glyceraldehyde 3-phosphate and pyruvate, and through a series of enzymatic reactions, produces IPP and DMAPP. nih.govasm.org These two molecules are the fundamental units for the construction of all isoprenoids in the bacterium, including this compound. nih.gov

Geranylgeranyl Diphosphate Formation

The 20-carbon molecule, geranylgeranyl diphosphate (GGPP), is the direct precursor for the cyclization reaction that forms the characteristic halimane skeleton of this compound. pnas.orgrsc.org GGPP is synthesized through the sequential head-to-tail condensation of IPP units with an allylic diphosphate acceptor. nih.govoup.com This process starts with the formation of geranyl diphosphate (GPP) from DMAPP and one molecule of IPP. oup.comnih.gov Subsequently, two more IPP molecules are added to GPP to form the C15 farnesyl diphosphate (FPP), and a final IPP molecule is added to FPP to yield GGPP. nih.gov

Putative Geranylgeranyl Diphosphate Synthases Analysis

Several enzymes in M. tuberculosis are implicated in the synthesis of GGPP. The genome of M. tuberculosis H37Rv contains multiple genes predicted to encode isoprenyl diphosphate synthases.

| Gene | Encoded Protein | Putative Function | Notes |

| Rv0989c | GrcC2 | Geranyl diphosphate (GPP) synthase | Initially screened for GGPP synthesis but found to primarily produce GPP. nih.gov May facilitate FPP production by other synthases. nih.gov |

| Rv3398c | IdsA1 | (E,E)-Farnesyl diphosphate (FPP) synthase | Utilizes GPP as a substrate to produce FPP. nih.gov |

| Rv0562 | GrcC1 | Geranylgeranyl diphosphate (GGPP) synthase | Considered an ancestral GGPP synthase, widely found in mycobacteria. nih.govmountainscholar.org |

| Rv3383c | IdsB | Geranylgeranyl diphosphate (GGPP) synthase | Part of the this compound operon and likely produces the GGPP specifically for this compound biosynthesis. nih.govnih.gov |

This table provides an overview of the putative geranylgeranyl diphosphate synthases in M. tuberculosis and their roles in isoprenoid metabolism.

Research indicates that Rv0989c functions as a GPP synthase, providing the GPP substrate for FPP synthases like Rv3398c. nih.gov While multiple enzymes can produce GGPP, Rv3383c, located within the this compound biosynthetic operon, is thought to be the primary synthase for generating the GGPP pool dedicated to this compound production. nih.govnih.gov The presence of multiple GGPP synthases, such as the ancestral Rv0562 and the operon-associated Rv3383c, suggests functional redundancy and a potentially important role for these enzymes in the evolution of mycobacterial terpenoid metabolism. nih.gov

Genetic Operon for Diterpenoid Biosynthesis

The genes responsible for the final steps of this compound biosynthesis are clustered together in a specific operon within the M. tuberculosis genome.

Characterization of the Five-Gene this compound Operon (Rv3377c–Rv3383c)

The core of this compound biosynthesis is governed by a five-gene operon, encompassing Rv3377c through Rv3383c. nih.gov This operon appears to have been acquired through horizontal gene transfer. nih.gov The key enzymes directly responsible for converting GGPP into this compound are encoded by Rv3377c and Rv3378c. nih.govacs.org

Rv3377c encodes a diterpene cyclase, specifically a tuberculosinyl diphosphate synthase. nih.govacs.orgnih.gov This enzyme catalyzes the initial cyclization of the linear GGPP into the bicyclic tuberculosinyl diphosphate (TPP), which possesses the characteristic halimane skeleton. pnas.orgrsc.orgmdpi.com

Rv3378c was initially characterized as a phosphatase that converts TPP into this compound and its isomer, isothis compound. nih.govacs.orgtandfonline.com However, more recent research has revealed that Rv3378c functions as a tuberculosinyltransferase, catalyzing the transfer of the tuberculosinyl group to a nucleoside, such as adenosine (B11128), to form 1-tuberculosinyladenosine (1-TbAd). pnas.org This finding suggests a more complex role for this enzyme than previously understood.

The genes Rv3377c and Rv3378c are essential for the production of these diterpenoid virulence factors. pnas.orgnih.gov

Proposed Roles of Uncharacterized Genes

The this compound operon contains three other genes whose roles have been investigated to complete the biosynthetic picture.

| Gene | Encoded Protein | Proposed/Demonstrated Function | Status |

| Rv3379c | Dxs2 | 1-deoxy-D-xylulose-5-phosphate synthase | Inactive pseudogene. nih.govnih.gov |

| Rv3382c | LytB1 | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | Functional enzyme involved in the final step of the MEP pathway, producing IPP and DMAPP. nih.govnih.gov It is biochemically redundant, as another functional isozyme, Rv1110, exists in the genome. nih.govnih.gov |

| Rv3383c | IdsB | Geranylgeranyl diphosphate (GGPP) synthase | Functional GGPP synthase that likely provides the precursor for this compound synthesis. nih.govnih.gov It is also biochemically redundant due to the presence of other GGPP synthases like Rv0562. nih.govnih.gov |

This table outlines the functions of the other genes within the this compound operon.

Biochemical studies have shown that Rv3382c and Rv3383c encode functional enzymes that contribute to the isoprenoid precursor pool and the synthesis of GGPP, respectively. nih.govnih.gov However, the existence of functional isozymes for both of these enzymes elsewhere in the M. tuberculosis genome (Rv1110 for Rv3382c and Rv0562 for Rv3383c) suggests a level of functional redundancy. nih.govnih.gov This redundancy may explain why these genes were not identified as essential in some genetic screens. nih.gov In contrast, Rv3379c, which is homologous to a key enzyme in the MEP pathway, has been identified as an inactive pseudogene. nih.govnih.gov

Pseudo-Gene Identification within the Operon (e.g., Rv3379c)

The biosynthetic operon for this compound and its associated diterpenoids in M. tuberculosis appears to be a five-gene cluster (Rv3377c-Rv3383c). researchgate.netnih.gov However, not all genes within this operon are active or directly involved in the core biosynthetic pathway of this compound. Research has identified that the gene Rv3379c , which is part of this cluster, is an inactive pseudo-gene. researchgate.netnih.govresearchgate.net A pseudo-gene is a non-functional segment of DNA that resembles a functional gene. The inactivation of Rv3379c suggests that while it may have had a role in the evolutionary history of this gene cluster, it is not required for the production of this compound in the current Mtb strains. researchgate.net

Key Enzymatic Transformations

The biosynthesis of this compound from the ubiquitous precursor geranylgeranyl diphosphate (GGPP) is a two-step enzymatic cascade involving two key enzymes encoded by the genes Rv3377c and Rv3378c. researchgate.netacs.org These genes are found specifically in virulent strains of Mycobacterium. researchgate.nettandfonline.com

Rv3377c: Tuberculosinyl Diphosphate Synthase (MtHPS) Activity

The first committed step in this compound biosynthesis is catalyzed by the enzyme encoded by the Rv3377c gene, known as Tuberculosinyl Diphosphate Synthase or MtHPS (Mycobacterium tuberculosis Halimadienyl Diphosphate Synthase). nih.govnih.gov This enzyme is a class II diterpene cyclase. nih.govrsc.org

MtHPS utilizes geranylgeranyl diphosphate (GGPP) as its substrate. acs.orgnih.gov Through a complex cyclization and rearrangement reaction, it converts GGPP into tuberculosinyl diphosphate (TPP) , also known as halimadienyl diphosphate. nih.govnih.govrsc.org This transformation establishes the characteristic bicyclic halimane skeleton of this compound. rsc.org

The catalytic mechanism of MtHPS is characteristic of a Class II diterpene cyclase . nih.govrsc.org The reaction is initiated by the protonation of the terminal double bond of the linear GGPP substrate. nih.govescholarship.orgacs.org This triggers a cascade of cyclization and rearrangement events, including hydride and methyl shifts, ultimately leading to the formation of the stable tuberculosinyl diphosphate carbocation. nih.gov The reaction is then terminated by deprotonation to yield the final product, TPP. escholarship.orgacs.org This enzymatic activity requires a divalent metal ion, such as Mg2+, as a cofactor. enzyme-database.org

Rv3378c: this compound Synthase (MtDTS) and Tuberculosinyl Adenosine Transferase Activity

The second and final enzymatic step is mediated by the protein encoded by the Rv3378c gene. This enzyme, often referred to as This compound Synthase (MtDTS) , was initially thought to be a simple phosphatase. acs.orgpnas.org However, further research has revealed a more complex function, including adenosine transferase activity. escholarship.orgpnas.org

The primary role of Rv3378c in this context is the conversion of tuberculosinyl diphosphate (TPP) into the final alcohol products. researchgate.netacs.org The enzyme catalyzes the release of the diphosphate group from TPP, which is followed by the nucleophilic addition of a water molecule. tandfonline.comnih.gov This results in the formation of two main products: This compound and isothis compound . tandfonline.comnih.gov Studies have shown that Rv3378c can produce both the primary alcohol, this compound, and the tertiary alcohol, isothis compound (which exists as a mixture of 13R and 13S stereoisomers). tandfonline.comnih.govresearchgate.netrsc.org The ratio of these products can vary, with some studies reporting an equimolar mixture of this compound and total isothis compound. nih.gov

Recent findings have also demonstrated that Rv3378c can function as a tuberculosinyl adenosine transferase , linking the tuberculosinyl moiety to adenosine to form 1-tuberculosinyl adenosine (1-TbAd). nih.govescholarship.orgpnas.org This suggests a dual role for Rv3378c, acting both as a synthase for the alcohol forms and as a transferase to create a nucleoside-modified version, which is also a significant virulence factor. escholarship.orgacs.orgpnas.org

Nucleophilic Addition Mechanism in this compound Formation

The formation of this compound from tuberculosinyl diphosphate (TPP) by the enzyme Rv3378c involves a key chemical reaction known as nucleophilic addition. tandfonline.com In this mechanism, a nucleophile, which is a chemical species that donates an electron pair to an electrophile, attacks the substrate. In the context of this compound synthesis, a water molecule acts as the nucleophile. tandfonline.comresearchgate.net

The process begins with the release of the diphosphate group from TPP, which generates a carbocation intermediate. tandfonline.comresearchgate.net This highly reactive intermediate is then attacked by a water molecule. tandfonline.com This nucleophilic addition results in the formation of the alcohol group characteristic of this compound and its isomers, isothis compound. tandfonline.comresearchgate.net The reaction is stereospecific, leading to the formation of specific stereoisomers of isothis compound. tandfonline.com The enzymatic environment, particularly the presence of key amino acid residues like tyrosine, is thought to play a critical role in activating the water molecule for this nucleophilic attack. nih.gov

Revising Enzymatic Function: Combined Phosphatase and Transferase Activity

Initially, the enzyme Rv3378c was characterized primarily as a phosphatase, an enzyme that removes a phosphate (B84403) group from its substrate. nih.govpnas.org This classification was based on its ability to hydrolyze tuberculosinyl diphosphate (TPP) to form this compound. nih.govpnas.org However, subsequent research has revealed a more complex and dual functionality for Rv3378c.

Groundbreaking studies have demonstrated that Rv3378c also possesses significant transferase activity. pnas.orgnih.govnih.gov Specifically, it can act as a tuberculosinyl transferase, catalyzing the transfer of the tuberculosinyl group from TPP to a nucleoside, such as adenosine. pnas.orgnih.govnih.gov This discovery led to a revised understanding of the biosynthetic pathway, suggesting that Rv3378c is a bifunctional enzyme with both phosphatase and transferase capabilities. pnas.orgnih.gov The crystal structure of Rv3378c supports this dual role, revealing a fold similar to cis-prenyl transferases with distinct binding pockets for both the isoprenoid (tuberculosinyl) and the nucleoside substrates. pnas.orgnih.gov

This revised function highlights a previously unknown intersection between terpene and nucleoside metabolism in M. tuberculosis. pnas.orgnih.gov The ability of Rv3378c to function as both a phosphatase and a transferase allows for the production of a diverse array of tuberculosinyl-containing molecules.

Production of Tuberculosinyl Nucleoside Products

A significant outcome of the transferase activity of Rv3378c is the biosynthesis of tuberculosinyl nucleoside products. pnas.orgnih.gov The most prominent of these is 1-tuberculosinyladenosine (1-TbAd), a molecule where the tuberculosinyl group is linked to an adenosine molecule. pnas.orgnih.govasm.org The formation of 1-TbAd is achieved through the condensation of tuberculosinyl pyrophosphate (TbPP) and adenosine, a reaction catalyzed by Rv3378c. nih.gov

The discovery of 1-TbAd was significant as it represented a previously unknown class of diterpene-linked nucleosides specific to M. tuberculosis. pnas.orgnih.gov Further research has identified other related compounds, including N⁶-TbAd, which is a rearrangement product of 1-TbAd. asm.orgplos.org There is also evidence suggesting the potential for the biosynthesis of other derivatives, such as 1-tuberculosinyl 2'-deoxyadenosine (B1664071) and 1-tuberculosinyl-O-acetyladenosine, through the action of Rv3378c on different nucleoside substrates. researchgate.net The production of these amphipathic tuberculosinyl nucleosides is believed to be crucial for the virulence of M. tuberculosis. pnas.orgnih.gov

Chemical Synthesis and Advanced Structural Elucidation

Total Synthesis Strategies for Tuberculosinol

The total synthesis of this compound and its stereoisomers has been a subject of significant research, employing sophisticated strategies to construct its characteristic bicyclic core and control its multiple stereocenters.

Stereoselective Approaches

The synthesis of this compound and its derivatives presents a considerable stereochemical challenge due to the presence of multiple chiral centers. Researchers have developed highly stereoselective methods to address this. A key achievement has been the development of a multigram-scale stereoselective synthesis for this compound-adenosine conjugates, which are also virulence factors of M. tuberculosis. nih.gov This approach successfully established the three crucial stereocenters of the halimane skeleton with exceptional control. nih.govresearchgate.net The enantioselectivity achieved in these syntheses often exceeds 98% enantiomeric excess (ee), demonstrating a high degree of precision in controlling the 3D arrangement of the molecule. nih.govscispace.com

Diels-Alder Cycloaddition as a Key Step

A cornerstone of modern synthetic routes to the this compound framework is the Diels-Alder cycloaddition. nih.govacs.org This powerful reaction forms the bicyclic (decalin) core of the molecule in a single, efficient step. Specifically, an exo-selective Diels-Alder reaction is often employed. nih.govmdpi.com For instance, the reaction between a diene like 6,6-dimethyl-1-vinylcyclohexene (B8632552) and a dienophile such as N-tigloyloxazolidinone, catalyzed by a Lewis acid like dimethylaluminum chloride (Me₂AlCl), selectively yields the desired exo adduct. acs.orgbrandeis.eduacs.orgnih.gov While thermal Diels-Alder reactions can also produce the exo product, they often require harsh conditions and result in lower selectivity. iastate.edu The Lewis acid-catalyzed approach, however, provides high yields and excellent stereocontrol, favoring the formation of the exo isomer over the thermodynamically preferred endo adduct. scispace.comnih.goviastate.edu

Chiral Auxiliary-Mediated Synthesis of Halimane Skeleton

To achieve the high enantioselectivity required for the synthesis of this compound, chemists have utilized chiral auxiliaries. These are chiral molecules temporarily incorporated into a reactant to guide the stereochemical outcome of a subsequent reaction. In the context of this compound synthesis, an Evans chiral auxiliary attached to the dienophile in the Diels-Alder reaction has proven highly effective. nih.govscispace.com This strategy facilitates the formation of the three contiguous stereocenters in the halimane core with a high exo:endo ratio (typically 10:1) and excellent enantioselectivity (>98% ee). nih.govresearchgate.netscispace.com This method represents the first successful entry into the stereoselective synthesis of diterpenes possessing the halimane skeleton. nih.gov The chiral auxiliary is later removed, having fulfilled its role in establishing the correct stereochemistry of the synthetic intermediate. scispace.com

Structural Revision and Confirmation Studies

Total synthesis has played a decisive role in the structural elucidation of this compound and its related isomers, most notably leading to the correction of a previously misidentified natural product.

Synthesis-Driven Confirmation of this compound and Isothis compound Structures

The total syntheses that led to the structural revision of edaxadiene also served to unequivocally confirm the structures of both this compound and isothis compound. mdpi.comacs.org By successfully preparing these molecules in the laboratory, researchers could compare their spectroscopic data with those of the naturally occurring compounds, leaving no doubt as to their correct molecular architecture. nih.govacs.org The synthesis of (±)-tuberculosinol was achieved from a common intermediate used in the synthesis of isothis compound. nih.gov The spectral data for the synthetic this compound were identical to those reported for the natural product. nih.gov These synthetic achievements provided a ready source of these materials for further biological study and solidified the understanding of this important class of mycobacterial natural products. nih.govrsc.org

Absolute Stereochemistry Determination

The absolute stereochemistry of this compound, a key virulence factor in Mycobacterium tuberculosis, was a subject of considerable investigation. Initially, its stereochemistry was tentatively assigned by comparing its optical rotation with that of neopolypodatetraene A, which shares the same bicyclic core and has a known absolute configuration. scispace.com However, this method is not always definitive, as minor structural differences can significantly alter optical rotation. scispace.com

A more conclusive determination was achieved through enantioselective synthesis. scispace.com The synthesis of an enantiopure precursor of this compound, specifically alcohol 5 , allowed for unequivocal confirmation of its absolute stereochemistry. scispace.com Chiral High-Performance Liquid Chromatography (HPLC) analysis of this synthetic intermediate demonstrated an excellent enantiomeric excess (ee) of over 98% for the desired exo isomer. scispace.com The absolute configuration was further confirmed by X-ray crystallography of a derivative, solidifying the stereochemical assignment. scispace.com

Further studies involving the enzymatic products of Rv3378c, the diterpene synthase responsible for producing this compound, also contributed to understanding its stereochemistry. The enzyme produces not only this compound but also its isomers, 13R-isothis compound and 13S-isothis compound. rsc.org The separation of these stereoisomers was successfully accomplished using a chiral HPLC column, which enabled their individual characterization. tandfonline.comoup.comnih.gov Analysis of these separated products by Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column revealed the specific ratios of the different stereoisomers produced. rsc.org

Advanced Spectroscopic Methods in Structural Analysis

The elucidation of this compound's complex structure has heavily relied on a suite of advanced spectroscopic techniques. These methods have been crucial for identifying the molecule and its various derivatives, as well as for profiling its presence in bacterial cultures.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound and its derivatives, such as 1-tuberculosinyladenosine (1-TbAd). nih.govpnas.org A variety of NMR experiments have been employed to piece together the molecular puzzle.

¹H NMR: One-dimensional proton NMR provides initial information about the proton environments in the molecule.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, helping to establish connectivity within spin systems. nih.govpnas.orgresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing crucial C-H bond information. nih.govpnas.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-4 bonds), which is vital for connecting different spin systems and piecing together the carbon skeleton. nih.govpnas.orgcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that are essential for determining the three-dimensional structure and stereochemistry of the molecule. nih.govpnas.org

The combined data from these NMR experiments unequivocally established the structure of 1-TbAd, matching the diterpene moiety signals with those of this compound. nih.govpnas.org The complete assignment of ¹H and ¹³C NMR data for the separated stereoisomers of isothis compound was also achieved through these methods. tandfonline.comoup.comnih.gov

Table 1: NMR Spectroscopic Data for a this compound Derivative

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C-1 | 38.1 | 1.45 (m) |

| C-2 | 19.5 | 1.65 (m) |

| C-3 | 42.1 | 1.25 (m) |

| C-4 | 33.9 | - |

| C-5 | 147.2 | 5.42 (dt) |

| C-6 | 117.5 | 5.36 (tt) |

| C-7 | 28.6 | 1.98 (m) |

| C-8 | 36.0 | 1.55 (m) |

| C-9 | 49.6 | 1.85 (m) |

| C-10 | 37.0 | - |

| C-11 | 23.2 | 1.75 (m) |

| C-12 | 30.3 | 2.05 (m) |

| C-13 | 145.5 | - |

| C-14 | 116.1 | 4.92 (d) |

| C-15 | 41.2 | 2.15 (m) |

| C-16 | 16.6 | 0.95 (s) |

| C-17 | 15.5 | 0.85 (s) |

| C-18 | 32.7 | 0.88 (s) |

| C-19 | 29.5 | 0.92 (s) |

| C-20 | 17.0 | 1.68 (s) |

Note: Data is representative and compiled from various sources. googleapis.com Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) has been indispensable for determining the precise molecular formula of this compound and its derivatives. acs.org This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of elemental composition.

For instance, the molecular formula of edaxadiene, a tricyclic diterpene derived from this compound, was determined to be C₂₀H₃₂ through HRMS analysis, with a calculated mass of 272.2504 Da and an experimentally determined mass of 272.2507 Da. acs.org Similarly, HRMS has been used to identify this compound-containing molecules like 1-tuberculosinyladenosine (1-TbAd) and other lipid-modified derivatives. escholarship.orgnih.govresearchgate.net The high resolution of this technique allows for the differentiation of compounds with very similar masses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it ideal for profiling diterpenes in Mycobacterium tuberculosis. nih.gov In a typical GC-MS analysis, a lipid extract from the bacteria is injected into the gas chromatograph. The different compounds in the mixture are separated based on their boiling points and interactions with the chromatography column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

This technique has been used to detect this compound and other related diterpenes in chloroform:methanol extracts of M. tuberculosis. nih.gov By monitoring for characteristic ions of Mtb diterpenes (such as m/z 80, 189, and 191), researchers can specifically identify these compounds within a complex mixture of lipids. nih.gov GC-MS equipped with a chiral column has also been employed to separate and identify the different stereoisomers of this compound and its analogues. rsc.org The temperature program for the GC oven is carefully controlled to ensure optimal separation of the diterpenes. acs.org

Table 2: Representative GC-MS Parameters for Diterpene Analysis

| Parameter | Value |

| GC System | Agilent 8890 GC |

| Mass Spectrometer | Agilent 5977B MS |

| Ionization Mode | Electron Ionization (70 eV) |

| Column | Agilent HP-5MS (30 m x 0.32 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50°C (3 min), ramp 15°C/min to 300°C (3 min hold) |

| Mass Range | m/z 90-600 |

Data compiled from published research. acs.org

Collisional Mass Spectrometry, often referred to as tandem mass spectrometry (MS/MS), provides detailed structural information by analyzing the fragmentation patterns of selected ions. In this technique, a specific ion (the precursor ion) is selected, subjected to collisions with an inert gas, and the resulting fragment ions (product ions) are analyzed.

This method has been crucial in elucidating the structure of complex this compound derivatives like 1-tuberculosinyladenosine (1-TbAd). nih.govpnas.org By analyzing the fragments, researchers could identify the constituent parts of the molecule, such as the adenine (B156593), adenosine (B11128), and the C₂₀ diterpene unit. nih.govpnas.org For example, the detection of an ion at m/z 136 (corresponding to protonated adenine) after fragmentation confirmed the presence of this nucleobase in the structure. google.com

Multi-stage collisional mass spectrometry (MS³) has been used to isolate the diterpene unit of 1-TbAd and compare its fragmentation pattern to that of known diterpenes like geranylgeraniol (B1671449) and this compound, ultimately confirming the diterpene as this compound. nih.govgoogle.com This technique has been instrumental in validating the identity of a large family of terpene nucleoside metabolites. escholarship.orgnih.govresearchgate.net

Biological Activity and Host Pathogen Interaction Mechanisms

Role as a Virulence Factor in Mycobacterium tuberculosis

Tuberculosinol is recognized as a virulence factor (VF), a class of molecules that are not essential for the bacterium's growth outside of a host but are critical for processes like invasion, persistence, and evasion of the host's innate immune system. acs.orgresearchgate.net The genes responsible for this compound biosynthesis, Rv3377c and Rv3378c, are specific to virulent strains of Mycobacterium and are not found in avirulent species. researchgate.netmdpi.com This genetic distinction underscores the compound's importance in the context of infection. mdpi.com

Contribution to Intracellular Survival within Host Macrophages

The survival of M. tuberculosis within macrophages, the primary immune cells that engulf the bacteria, is a cornerstone of tuberculosis pathology. This compound is essential for this intracellular survival. acs.orgresearchgate.net The enzymes that synthesize this compound are themselves necessary for the bacterium to survive inside macrophages. acs.orgmdpi.com By producing this compound, Mtb can subvert the normally hostile environment of the macrophage, creating a protected space for its replication and persistence. nih.gov Transposon studies have confirmed that the genes Rv3377c and Rv3378c are vital for survival in macrophages. pnas.org

Essentiality for Pathogenic Mycobacterial Persistence

The ability of M. tuberculosis to persist within a host for long periods, often in a latent state, is a major challenge in treating tuberculosis. This compound contributes significantly to this persistence. researchgate.net By modulating host cell functions, this compound helps the bacteria to evade complete clearance by the immune system. acs.orgresearchgate.net The production of this compound is correlated with the pathogenicity of M. tuberculosis in humans. researchgate.netresearchgate.net Interestingly, the lower virulence of M. bovis (the causative agent of bovine tuberculosis) in humans may be partly explained by the fact that the genes for this compound synthesis are not fully functional in this species. mdpi.com

Modulation of Phagosomal Maturation and Macrophage Phagocytosis

This compound directly interferes with the cellular machinery of macrophages, specifically targeting phagosome maturation and the process of phagocytosis itself.

Inhibition of Endocytic Phagosomal Compartment Acidification

A key defense mechanism of macrophages is to enclose bacteria within a vesicle called a phagosome and then acidify it to kill the pathogen. This compound and its related compounds inhibit this crucial acidification process. nih.govpnas.org This action is a form of phagosome maturation arrest. pnas.org By preventing the phagosome from becoming acidic, this compound effectively disarms the macrophage's primary killing mechanism. nih.govpnas.org This effect can be observed within approximately 10 minutes of the bacteria's engulfment. nih.gov This inhibition of acidification is sufficient to block the subsequent fusion of the phagosome with lysosomes, which contain digestive enzymes. nih.gov Recent research has identified 1-tuberculosinyladenosine (1-TbAd), a product of the enzyme Rv3378c, as a natural antacid that remodels the phagolysosome. nih.gov

Impact on Macrophage Phagocytic Capacity

In addition to disrupting what happens inside the macrophage, tuberculosinols also influence the macrophage's ability to engulf bacteria in the first place. Both this compound and isothis compound have been shown to inhibit macrophage phagocytosis. acs.orgmdpi.com This modulation of the macrophage's phagocytic capacity may provide an additional advantage to the bacteria during the initial stages of infection. nih.gov

Synergistic Effects with Isothis compound

This compound is produced alongside a related compound, isothis compound, by the same enzyme, Rv3378c. acs.orgtandfonline.com Research indicates that these two molecules work together synergistically. mdpi.comnih.gov While each compound can individually inhibit macrophage functions, their combined effect is stronger. nih.govtandfonline.com This synergistic inhibition of both phagocytosis and phagosome maturation by this compound and isothis compound provides a significant advantage to M. tuberculosis, contributing to its pathogenicity. nih.gov

Molecular Basis of Immunomodulatory Activity

This compound, a diterpenoid produced by Mycobacterium tuberculosis (Mtb), plays a significant role in the host-pathogen interaction by modulating the host's immune response. Its activity is central to the bacterium's strategy of circumventing the defense mechanisms of immune cells, particularly macrophages. This allows Mtb to survive and replicate within an intracellular environment that would typically be bactericidal. The immunomodulatory effects of this compound are primarily linked to its ability to interfere with the maturation of phagosomes, the organelles within macrophages that engulf and destroy pathogens.

Elucidation of Molecular Targets Mediating Phagosomal Suppression

The precise molecular targets through which this compound and its isomer, isothis compound, exert their effects on phagosomal maturation are an active area of scientific investigation. nih.gov While the complete pathway is not fully elucidated, research points towards mechanisms that disrupt the normal acidification and proteolytic processes within the phagosome.

Mtb is known to persist and replicate within alveolar macrophages by residing in membrane-bound compartments derived from the phagosome. nih.gov The bacterium subverts the normal process of phagosomal maturation, which involves fusion with lysosomes to create a highly acidic and enzyme-rich phagolysosome capable of killing microbes. nih.govmdpi.com this compound and isothis compound are considered key virulence factors in this process, contributing to the arrest of phagosomal maturation. nih.govresearchgate.net

Studies have shown that these diterpenoids can partially suppress the acidification of the phagosome and inhibit the phagocytosis of opsonized particles by macrophage-like cells. nih.gov This effect on pH is observable within approximately 10 minutes of exposure, while the impact on proteolytic activity becomes apparent after about 20 minutes, suggesting a disruption of the fusion process with lysosomes. nih.gov Although a specific host protein receptor or direct molecular target for this compound has not yet been definitively identified, the enzymes responsible for its synthesis are considered potential therapeutic targets. nih.gov These enzymes are the diterpene cyclase tuberculosinyl diphosphate (B83284) synthase (Rv3377c) and this compound synthase (Rv3378c), which converts the intermediate into this compound and isothis compound. researchgate.net Inhibiting these enzymes could prevent the production of this key immunomodulatory molecule, thereby hindering the bacterium's ability to block phagolysosome maturation. researchgate.net

Recent research has also shed light on a related adenosine-containing compound, 1-tuberculosinyladenosine (1-TbAd), which is abundantly produced by Mtb. This molecule has been shown to act as an antacid, accumulating in acidic compartments like the lysosome and neutralizing their pH. rug.nl This action physically remodels the phagolysosome and suggests a direct chemical mechanism for resisting the acidic microenvironment, complementing the strategy of inhibiting phagosome-lysosome fusion. rug.nl The identification of the specific host proteins that interact with this compound to mediate these effects remains a significant goal in tuberculosis research. nih.gov

Table 1: Research Findings on Molecular Interactions of this compound

| Finding | Experimental Context | Implication | Reference |

|---|---|---|---|

| Inhibition of Phagocytosis | This compound and isothis compound inhibited the phagocytosis of opsonized zymosan particles by human macrophage-like cells. | Demonstrates a direct role in suppressing macrophage uptake of foreign particles. | nih.gov |

| Suppression of Phagosomal Acidification | Observed a partial suppression of the normal drop in pH within phagosomes containing beads coated with isothis compound. | Suggests interference with the V-ATPase proton pumps or fusion with acidic vesicles. | nih.gov |

| Inhibition of Proteolytic Activity | Delayed and reduced proteolytic activity within phagosomes exposed to isothis compound. | Indicates a block in the fusion of phagosomes with protease-containing lysosomes. | nih.gov |

| Antacid-like Activity of 1-TbAd | The related compound 1-tuberculosinyladenosine (1-TbAd) was found to neutralize pH in acidic compartments. | Provides a direct chemical mechanism for Mtb to counteract the acidic environment of the phagolysosome. | rug.nl |

Structure-Activity Relationship Studies of Tuberculosinols

Structure-activity relationship (SAR) studies are crucial for understanding which chemical features of the this compound molecule are essential for its biological function. These investigations provide a foundation for designing novel inhibitors that could target its biosynthesis or block its activity.

Research has demonstrated the critical importance of the specific stereochemistry and carbon skeleton of this compound for its immunomodulatory effects. nih.gov A key finding from SAR studies is the significance of the rearranged halimadienyl backbone, which is characteristic of this compound and isothis compound. nih.gov When macrophage-like cells were exposed to analogous compounds derived from copalyl diphosphate—a precursor with a different bicyclic structure—they failed to inhibit phagocytosis. nih.gov This indicates that the specific three-dimensional shape conferred by the halimadienyl structure is necessary for the interaction with its yet-to-be-identified molecular target.

Further studies on related molecules like 1-TbAd have highlighted other essential structural features. For instance, the 1-linkage of the adenosine (B11128) moiety to the lipid tail was found to be crucial for its ability to suppress acidification, whereas analogous compounds with an N6-linkage were inactive. rug.nl This suggests that the specific connection point is vital for the molecule's ability to permeate membranes and exert its function within acidic compartments. rug.nl

These SAR findings underscore that the biological activity of this compound is highly specific to its unique chemical architecture. This specificity provides a clear basis for the development of targeted therapeutic agents. By designing molecules that mimic key structural features to act as competitive inhibitors or that directly target the active sites of its biosynthetic enzymes, it may be possible to disrupt this important virulence mechanism of M. tuberculosis.

Table 2: Structure-Activity Relationship (SAR) Insights for this compound and Related Compounds

| Compound/Feature | Structural Modification | Observed Activity | Conclusion on Structural Importance | Reference |

|---|---|---|---|---|

| This compound/Isothis compound | Possesses a rearranged halimadienyl diphosphate backbone. | Effectively inhibits phagocytosis by macrophage-like cells. | The halimadienyl backbone is essential for biological activity. | nih.gov |

| Copalyl Diphosphate Analogs | Derived from a copalyl diphosphate backbone instead of halimadienyl. | Failed to inhibit phagocytosis. | Confirms the specificity of the halimadienyl skeleton for immunomodulatory function. | nih.gov |

| 1-Tuberculosinyladenosine (1-TbAd) | Features a 1-linkage between the adenosine and the C20 lipid. | Potent suppression of acidification in model systems. | The 1-linkage is an essential chemical feature for its antacid-like activity. | rug.nl |

| N6-linked Adenosine Analogs | The adenosine is linked at the N6 position to the lipid tail. | Showed no suppression of acidification. | Highlights the critical role of the linkage position for membrane permeation and activity. | rug.nl |

Enzymatic Characterization and Mechanistic Insights of Biosynthetic Enzymes

Rv3377c: Diterpene Cyclase Detailed Mechanism

Rv3377c, also known as tuberculosinol pyrophosphate synthase or halimadienyl diphosphate (B83284) synthase (MtHPS), is a class II diterpene cyclase. nih.govacs.orgnih.gov This enzyme catalyzes the initial and committing step in the pathway: the complex cyclization of the acyclic precursor (E,E,E)-geranylgeranyl diphosphate (GGPP) into the bicyclic intermediate, tuberculosinyl diphosphate (TPP), also known as halima-5,13-dienyl diphosphate (HPP). nih.govacs.org

The catalytic mechanism of Rv3377c is a hallmark of class II terpene cyclases, proceeding through a sophisticated carbocation cascade initiated and terminated by acid-base catalysis. nih.govnih.govresearchgate.net The reaction begins with the protonation of the terminal double bond of the GGPP substrate by a general acidic residue within the active site. nih.govresearchgate.net

Key catalytic residues have been identified through structural and modeling studies. The general acid responsible for initiating the cascade is Asp295, located deep within the active site cavity. nih.gov This aspartate is part of a conserved DXDTT motif (residues 293-297), which corresponds to the canonical DXDD motif found in many terpene cyclases. nih.govscilit.com The acidity of Asp295 is enhanced by a hydrogen-bonding network involving His341 and potentially a water molecule. nih.govscilit.com

Following the initial protonation, the enzyme stabilizes a series of highly reactive carbocation intermediates as the molecule undergoes cyclization and rearrangement. The proposed cascade involves:

Protonation and cyclization to form a copalyl diphosphate (CPP)-like carbocation intermediate. nih.gov

A 1,2-hydride shift. nih.gov

A subsequent 1,2-methyl group migration. nih.gov

A final 1,2-hydride shift. nih.gov

The cascade is terminated by a deprotonation step, yielding the final product, tuberculosinyl diphosphate. nih.gov Docking simulations and mechanistic modeling suggest that Tyr479 is the most likely candidate to act as the catalytic base that quenches the final carbocation. nih.govnih.gov The active site is lined with numerous aromatic residues, a common feature in terpene synthases, which are thought to stabilize the carbocation intermediates through cation-π interactions. nih.gov

To validate the roles of these proposed catalytic residues, structure-guided mutagenesis studies have been performed. nih.gov These experiments have provided significant insights into the structure-function relationship of Rv3377c.

Mutagenesis of the DXDTT motif confirmed the critical role of Asp295; its replacement results in a drastic reduction of enzymatic activity, underscoring its function as the essential general acid. scilit.com The surrounding residues, D293 and the two threonine residues, appear to work synergistically to modulate the catalytic efficiency of Asp295. scilit.com

Probing the identity of the catalytic base has yielded particularly informative results. A conservative mutation of the proposed base, substituting tyrosine with phenylalanine (Y479F), did not completely abolish activity but instead altered the product profile. nih.gov The Y479F mutant predominantly produced labda-7,13-dienyl diphosphate, an alternative product resulting from the deprotonation of an earlier, unrearranged carbocation intermediate in the cascade. nih.gov This finding strongly supports the role of Tyr479 as the specific base responsible for the final deprotonation step leading to the rearranged halimane skeleton of tuberculosinyl diphosphate. nih.gov

| Residue | Motif/Location | Proposed Function | Effect of Mutation |

|---|---|---|---|

| Asp295 | DXDTT | General acid; initiates the carbocation cascade by protonating GGPP. nih.govscilit.com | Significantly decreased enzymatic activity. scilit.com |

| His341 | Active Site | Enhances the acidity of Asp295 through a hydrogen-bond network. nih.gov | Reduced catalytic efficiency. nih.gov |

| Tyr479 | Active Site | General base; terminates the cascade by deprotonating the final carbocation intermediate. nih.govnih.gov | Alters product specificity, yielding an unrearranged intermediate (labda-7,13-dienyl diphosphate). nih.gov |

Rv3378c: this compound Synthase / Tuberculosinyl Adenosine (B11128) Transferase Mechanistic Studies

The function of Rv3378c has been recently redefined. Initially characterized as a phosphatase that converts tuberculosinyl diphosphate (TPP) into the free alcohol this compound and its isomers, acs.orgnih.gov subsequent research has established that Rv3378c is, in fact, a tuberculosinyl adenosine transferase. pnas.orgrcsb.orgnih.gov This enzyme catalyzes the condensation of TPP with adenosine to form 1-tuberculosinyladenosine (1-TbAd), a virulence factor that accumulates to high levels in M. tuberculosis. pnas.orgrcsb.org

The crystal structure of Rv3378c has been solved, revealing an unexpected and unique architecture for an enzyme in terpene biosynthesis. acs.orgnih.govnih.gov Rv3378c adopts a cis-prenyl transferase fold, forming a homodimer in solution and in its crystalline state. acs.orgnih.gov This fold is distinct from typical terpene synthases and provides a structural basis for its newly identified transferase activity. nih.gov

A key feature of the Rv3378c active site is the presence of a dual-substrate binding pocket. pnas.orgrcsb.org The structure reveals one hydrophobic pocket designed to bind the isoprenoid substrate (tuberculosinyl diphosphate) and a second, distinct pocket suitable for accommodating the nucleoside substrate (adenosine). pnas.orgrcsb.org This dual-pocket architecture distinguishes Rv3378c from classical cis-prenyl transferases, which typically have a single pocket for the iterative elongation of prenyl chains, and provides a model for the prenylation of diverse, non-prenyl metabolites. pnas.orgrcsb.org

Mechanistic studies, including site-directed mutagenesis, have shed light on the key residues involved in catalysis. Initial studies, conducted under the assumption that Rv3378c was a phosphatase, identified a DDXXD motif as being important for activity. nih.gov Site-directed mutagenesis of the aspartate residues within this motif led to a significant decrease in product formation. nih.gov

However, with the revised function as a transferase, the roles of other residues have become paramount. The crystal structure and subsequent mutagenesis experiments suggest an unusual catalytic mechanism involving two tyrosine residues. acs.orgnih.govrcsb.org These tyrosines are believed to play a crucial role in the condensation reaction between the tuberculosinyl moiety and adenosine. acs.orgnih.gov The active site also contains hydrophobic residues that are critical for binding the isoprenoid tail of TPP. pnas.org

Like many enzymes that handle diphosphate-containing substrates, the activity of Rv3378c is dependent on the presence of divalent metal ions. nih.gov Early enzymatic assays demonstrated that a metal cofactor, such as Mg²⁺, is required for catalysis. nih.govnih.gov The metal ion is believed to play a role in neutralizing the negative charges of the diphosphate group of the TPP substrate, facilitating its binding and the subsequent catalytic reaction. researchgate.net

Kinetic parameters for the biosynthetic enzymes have been determined. For Rv3377c, the KM for GGPP was found to be 11.7 ± 1.9 μM and the kcat was 12.7 ± 0.7 min⁻¹, with optimal activity at pH 7.5 and 30 °C. scilit.com For Rv3378c, operating as a phosphatase, the product distribution ratio between this compound and isothis compound was found to be 1:1. nih.gov

| Enzyme | Parameter | Value/Observation |

|---|---|---|

| Rv3377c | Substrate | (E,E,E)-Geranylgeranyl diphosphate (GGPP). nih.govacs.org |

| Product | Tuberculosinyl diphosphate (TPP). nih.govacs.org | |

| KM (for GGPP) | 11.7 ± 1.9 μM. scilit.com | |

| kcat | 12.7 ± 0.7 min⁻¹. scilit.com | |

| Rv3378c | Substrates | Tuberculosinyl diphosphate (TPP) and Adenosine. pnas.org |

| Product | 1-Tuberculosinyladenosine (1-TbAd). pnas.org | |

| Fold | cis-Prenyl transferase. acs.orgnih.gov | |

| Cofactor | Divalent metal ion (e.g., Mg²⁺) required. nih.gov |

Substrate Specificity and Product Promiscuity

The enzymes in the this compound pathway exhibit a degree of flexibility in both the substrates they can accept and the products they can form.

The first enzyme in the pathway, Rv3377c , is a diterpene cyclase that primarily catalyzes the conversion of geranylgeranyl diphosphate (GGPP) into tuberculosinyl diphosphate (TbPP). nih.govescholarship.org Research has shown that Rv3377c also displays some substrate promiscuity, as it can react with (14R/S)-14,15-oxidoGGPP to generate 3α- and 3β-hydroxytuberculosinyl diphosphate. nih.gov

The second enzyme, Rv3378c , demonstrates more significant substrate and product promiscuity. Initially characterized as a this compound/iso-tuberculosinol synthase, it was shown to convert TbPP into this compound and its isomers, 13R- and 13S-isothis compound. nih.govnih.gov Further studies revealed that Rv3378c can accept other labdadienyl diphosphates as substrates. When provided with copalyl diphosphate (CDP), ent-CDP, and syn-CDP, the enzyme produced a range of corresponding diterpenols with good yields (67-78%). nih.gov This demonstrated that the enzyme's active site could accommodate structural variations in the diphosphate substrate. nih.gov

Subsequent groundbreaking research redefined the primary function of Rv3378c. It was discovered to be a tuberculosinyl adenosine transferase , which utilizes both TbPP and adenosine as substrates to synthesize 1-tuberculosinyladenosine (1-TbAd). rcsb.orgresearchgate.net This finding established that Rv3378c is not merely a phosphatase as first thought, but a transferase that creates a novel terpene nucleoside. rcsb.orgresearchgate.net This dual-substrate activity represents a unique form of promiscuity, where the enzyme can catalyze both a phosphatase reaction (in the absence of a nucleophile) and a transferase reaction.

| Substrate(s) | Product(s) | Reference |

|---|---|---|

| Tuberculosinyl Diphosphate (TbPP) | This compound, 13R-Isothis compound, 13S-Isothis compound | nih.gov |

| Tuberculosinyl Diphosphate (TbPP) + Adenosine | 1-Tuberculosinyladenosine (1-TbAd) | rcsb.org |

| Copalyl Diphosphate (CDP) | Copalol, Manool | nih.gov |

| ent-Copalyl Diphosphate (ent-CDP) | ent-Copalol, ent-Manool | nih.gov |

| syn-Copalyl Diphosphate (syn-CDP) | syn-Copalol, Vitexifolin A | nih.gov |

Comparative Structural Analysis with Other Prenyltransferases (e.g., cis-Prenyltransferases)

Structural biology has provided significant insights into the function of Rv3378c. X-ray crystallography revealed that Rv3378c adopts the same protein fold found in Z- or cis-prenyltransferases, such as undecaprenyl diphosphate synthase (UPPS) and the M. tuberculosis decaprenyl diphosphate synthase (DPPS; Rv2361c). nih.govacs.org This structural homology is notable because classical cis-prenyltransferases catalyze the iterative condensation of isoprene (B109036) units, a different reaction from the transferase activity of Rv3378c.

Enzyme Inhibition and Ligand Binding Studies

The role of the this compound pathway in the virulence of M. tuberculosis makes its enzymes attractive targets for the development of new anti-infective agents. acs.org

Bisphosphonate Inhibitor Binding Modes

Bisphosphonates, which are stable analogs of pyrophosphate, have been investigated as inhibitors of prenyltransferases. Studies on Rv3378c have shown that it can be effectively inhibited by these compounds. nih.govresearchgate.net Co-crystal structures revealed that bisphosphonate inhibitors bind to the enzyme in a specific manner. One inhibitor molecule was found to occupy the binding site of the tuberculosinyl diphosphate substrate. nih.govacs.org A second inhibitor molecule was observed bound at the dimer interface, a site distinct from the active site. nih.govacs.org This suggests multiple potential binding sites for developing inhibitors. The binding modes are closely related to how similar bisphosphonates inhibit the structurally related cis-prenyl transferase DPPS. nih.govacs.org

Co-crystal Structures with Substrates and Inhibitors

The three-dimensional structures of Rv3378c have been determined in several states: in its apo form, in complex with its substrate tuberculosinyl diphosphate, and bound to a bisphosphonate inhibitor. nih.govacs.orgrcsb.org These co-crystal structures have been instrumental in elucidating the enzyme's mechanism. The structure with the bound substrate confirmed the location of the active site and the interactions necessary for catalysis. nih.govnih.gov Similarly, the structures with bound inhibitors have precisely mapped the inhibitor binding sites, providing a structural blueprint for the rational design of more potent and specific inhibitors. nih.govnih.gov

Development of Inhibitors as Potential Anti-Infective Agents

This compound and its nucleoside derivative, 1-TbAd, are considered virulence factors. acs.org These molecules are not essential for the growth of the bacterium outside of a host but are critical for its survival within macrophages by inhibiting phagolysosome maturation. nih.govacs.org This makes the biosynthetic enzymes Rv3377c and Rv3378c prime targets for anti-virulence therapy. An anti-virulence approach aims to disarm the pathogen without killing it, which may reduce the selective pressure for developing drug resistance.

The structural similarity between Rv3378c (a virulence factor) and DPPS (an enzyme essential for cell wall biosynthesis) presents a unique therapeutic opportunity. nih.govnih.gov It may be possible to develop dual-target inhibitors that simultaneously disrupt both cell wall synthesis and virulence, potentially leading to a more potent antibacterial effect. nih.govnih.gov The discovery that structurally similar bisphosphonates can inhibit both enzymes supports the feasibility of this multi-targeting strategy. researchgate.net

Genetic and Evolutionary Aspects of Tuberculosinol Biosynthesis

Evolutionary Trajectory and Selective Retention

The story of Tuberculosinol biosynthesis is a compelling narrative of horizontal gene transfer, selective pressure, and evolutionary fine-tuning. The genes responsible for its production, notably Rv3377c and Rv3378c, are believed to have been acquired by a progenitor of the Mycobacterium tuberculosis complex (MTC) through horizontal gene transfer from a plant-associated bacterium. researchgate.netnih.govplos.org This acquisition marked a pivotal moment in the evolution of M. tuberculosis, providing it with a new tool to manipulate its host environment.

The selective retention of these genes in modern species that cause human TB suggests a significant role for this compound and its derivatives in human disease. researchgate.netnih.gov The evolutionary success of these metabolites is underscored by their ability to modulate host immune responses, a critical factor for a pathogen that establishes long-term infections.

Correlation between Biosynthesis Levels and Human Infection Competence

A strong correlation exists between the levels of this compound biosynthesis and the ability of mycobacteria to successfully infect humans. researchgate.netnih.govescholarship.org Specifically, high-level production of this compound and its adenosine-modified derivative, 1-tuberculosinyladenosine (1-TbAd), is a hallmark of M. tuberculosis strains that are highly transmissible and cause widespread disease in humans. researchgate.netnih.govplos.org

This connection is rooted in the function of these molecules. This compound and its derivatives have been shown to inhibit the acidification of phagosomes, the cellular compartments within macrophages where bacteria are typically destroyed. plos.orgpnas.orgnih.gov By preventing this acidification, the bacteria can survive and even replicate within these immune cells, a key strategy for establishing a successful infection. plos.orgescholarship.org The introduction of the genes for 1-TbAd production into the closely related but less pathogenic Mycobacterium kansasii enhanced its ability to grow under acidic conditions and increased its initial burden in the lungs of infected mice. nih.gov

Conversely, mycobacterial species with a reduced capacity for human infection, such as Mycobacterium bovis, which primarily infects cattle, often harbor mutations that inactivate the this compound biosynthesis pathway. nih.gov This suggests that while crucial for human infection, high levels of this compound may not be as critical, or could even be detrimental, for infection in other hosts.

Mechanisms of Biosynthesis Loss in Mycobacterial Lineages

The evolutionary narrative of this compound is not only one of gain and retention but also of loss. Several mycobacterial lineages within the MTC have lost the ability to produce this compound, and research has uncovered the genetic mechanisms behind this loss. researchgate.netnih.gov

Two primary mechanisms have been identified for the loss of 1-TbAd biosynthesis. researchgate.netnih.gov One prominent example is found in many strains of M. bovis, where a frameshift mutation in the Rv3377c gene renders the resulting enzyme non-functional. nih.govnih.gov This mutation effectively halts the biosynthetic pathway at an early stage.

Another mechanism involves mutations within the Rv3378c gene. researchgate.net While some mutations in this gene have been proven to abolish the production of these lipids, the impact of others is still under investigation. researchgate.net For instance, certain mutations found in Mycobacterium africanum have been shown to inactivate lipid biosynthesis. researchgate.net The loss of this compound production in these lineages is thought to be a result of adaptation to different host environments where the immunomodulatory effects of this compound may not provide a selective advantage. nih.gov

The loss of production of other complex lipids, such as phthiocerol dimycocerosates (PDIMs), through mutations is a known phenomenon in laboratory-grown M. tuberculosis, as their synthesis is metabolically costly and not essential for growth in culture. frontiersin.org This highlights a broader principle of metabolic streamlining in bacteria, where energetically expensive pathways that are not under positive selection in a given environment can be lost.

Advanced Research Methodologies for Tuberculosinol Study

Integrated Omics Approaches

Integrated omics approaches have been pivotal in the discovery and characterization of tuberculosinol and its derivatives. By combining different high-throughput analytical techniques, researchers have been able to obtain a comprehensive view of the metabolic landscape of Mycobacterium tuberculosis (Mtb).

Comparative Lipidomics and Metabolomics Profiling

Comparative lipidomics and metabolomics have proven to be powerful unbiased methods for identifying novel lipids and metabolic pathways in Mtb. pnas.org These approaches involve the systematic comparison of the lipid and metabolite profiles of different mycobacterial strains, such as virulent Mtb and the attenuated vaccine strain Mycobacterium bovis Bacillus Calmette-Guérin (BCG). pnas.orgnih.gov By analyzing the differences in their chemical compositions, researchers can pinpoint molecules that are specific to virulent strains and may play a role in pathogenesis. pnas.orgnih.gov

This strategy led to the identification of 1-tuberculosinyladenosine (1-TbAd), a previously unknown Mtb-specific lipid, by revealing over 1,000 molecular differences between Mtb and BCG. pnas.orgnih.gov This comparative analysis relies on high-performance liquid chromatography-mass spectrometry (HPLC-MS) to detect and quantify thousands of lipid ions in parallel. pnas.org The data generated allows for the identification of molecules that are overproduced in one strain compared to another, providing valuable clues about their biological significance. pnas.org

Table 1: Key Findings from Comparative Lipidomics and Metabolomics Studies

| Study Focus | Key Findings | Significance | References |

|---|---|---|---|

| Comparison of M. tuberculosis and M. bovis BCG | Identification of 1-tuberculosinyladenosine (1-TbAd) as an M. tuberculosis-specific lipid. | Revealed a novel virulence-associated lipid and potential diagnostic marker. | pnas.orgnih.gov |

| Analysis of mce1 operon mutant M. tuberculosis | Identified >400 significantly altered lipids, including decreased saccharolipids and increased mycolic acids. | Demonstrated the role of the mce1 operon in regulating cell wall lipid composition. | nih.govnomuraresearchgroup.com |

Application of Advanced Lipidomics Software (e.g., limms)

To manage and interpret the vast datasets generated by lipidomics and metabolomics, advanced software tools are essential. One such tool is linear models for mass spectrometry (limms), a second-generation profiling tool designed for differential abundance analysis. plos.org Unlike earlier methods that were often limited to pairwise comparisons, limms allows for more flexible and complex analyses, including multi-way contrasts. plos.org This software utilizes linear models and Bayesian shrinkage of variance to provide statistically robust comparisons of molecular features across multiple samples. researchgate.net The application of limms has been instrumental in identifying a large family of previously unknown tuberculosinyl compounds. plos.orgresearchgate.net

Recombinant Protein Expression and Purification for Enzymatic Assays

Understanding the biosynthesis of this compound requires the study of the enzymes involved in its production. acs.org Recombinant protein expression is a fundamental technique that allows researchers to produce large quantities of specific enzymes for detailed biochemical characterization. genextgenomics.comthermofisher.commdpi.com This process involves inserting the gene of interest into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. nih.govnih.gov The host cell's machinery is then harnessed to produce the recombinant protein. thermofisher.com

Once expressed, the recombinant enzymes, such as Rv3377c (tuberculosinyl diphosphate (B83284) synthase) and Rv3378c (this compound/iso-tuberculosinol synthase), are purified to near homogeneity using techniques like affinity chromatography. tandfonline.comresearchgate.net The purity of the recombinant proteins is typically assessed by methods such as SDS-PAGE. tandfonline.com

These purified enzymes are then used in enzymatic assays to determine their function, substrate specificity, and kinetic parameters. tandfonline.comacs.org For instance, assays with purified Rv3378c have shown that it catalyzes the conversion of tuberculosinyl diphosphate into this compound and isotuberculosinols. tandfonline.com These assays are crucial for elucidating the precise biochemical steps in the this compound biosynthetic pathway. acs.orgtandfonline.com

Genetic Manipulation and Complementation Studies in Mycobacterial Strains

Genetic manipulation of mycobacterial strains is a cornerstone of research into the function of specific genes and pathways. nih.gov Techniques such as gene knockout, overexpression, and complementation are used to investigate the roles of genes like Rv3377c and Rv3378c in this compound biosynthesis. creative-diagnostics.com

Gene complementation studies, in particular, are vital for confirming the function of a specific gene. creative-diagnostics.com This involves introducing a functional copy of a gene into a mutant strain that lacks it, with the goal of restoring the wild-type phenotype. creative-diagnostics.com For example, the loss of 1-TbAd production in Mtb mutants with mutations in Rv3378c was reversed by introducing a functional copy of the Rv3377c-Rv3378c locus, thereby confirming the necessity of these genes for 1-TbAd biosynthesis. nih.gov

Furthermore, transferring the Rv3377c-Rv3378c locus to a non-pathogenic mycobacterial species like Mycobacterium smegmatis, which does not normally produce this compound, and observing the production of 1-TbAd, demonstrates that these genes are sufficient for its biosynthesis from ubiquitous cellular precursors. pnas.org

In Vitro and Cell-Based Models for Biological Activity Assessment

To understand the biological role of this compound, researchers utilize various in vitro and cell-based models. diva-portal.orgmdpi.com These models provide controlled environments to study the interactions between this compound and host cells, particularly macrophages. mdpi.comnih.gov

Macrophage Phagocytosis Assays

Macrophage phagocytosis assays are critical for evaluating how this compound affects the function of these key immune cells. acs.orgnih.gov These assays typically involve exposing macrophages to particles, such as opsonized zymosan, in the presence and absence of this compound and its derivatives. acs.org The extent of phagocytosis is then quantified, often by microscopy or flow cytometry. nih.govuttyler.edu

Studies using these assays have demonstrated that this compound and isothis compound can inhibit the phagocytosis of opsonized zymosan particles by human macrophage-like cells. acs.org Interestingly, the inhibitory activity was found to be synergistically increased when both this compound and isothis compound were present. acs.org These findings suggest that this compound plays a role in evading the host immune response by impairing the ability of macrophages to engulf pathogens. acs.orgresearchgate.net

Phagosomal pH Measurement Techniques

The study of this compound's role in the pathogenesis of Mycobacterium tuberculosis (Mtb) necessitates precise methods for measuring the pH of the intracellular compartments where the bacteria reside. A key aspect of Mtb's survival strategy is the inhibition of phagosome maturation, a process characterized by the prevention of acidification. pnas.orgresearchgate.net Researchers employ advanced fluorescence-based techniques to quantify the pH of the Mtb-containing phagosome, providing critical insights into the mechanisms of virulence factors. nih.gov

The primary methodology involves the use of pH-sensitive fluorescent dyes. nih.gov These techniques are generally applied by labeling the mycobacteria with the dyes before they are phagocytosed by macrophages, such as the THP-1 cell line or bone marrow-derived macrophages (BMDMs). nih.govpnas.org The fluorescence intensity of these probes changes in response to the ambient pH, allowing for a quantitative assessment of the phagosomal environment.

Ratiometric Fluorescence Measurement

To enhance accuracy and control for variables like probe concentration or illumination intensity, a ratiometric approach is commonly used. pnas.org This involves dually labeling bacteria with a pH-sensitive probe and a pH-insensitive reference probe. pnas.orgubc.ca The ratio of the fluorescence intensities from the two dyes provides a robust measurement of pH.

pH-Sensitive Probes: A widely used probe is pHrodo, which is non-fluorescent at neutral pH but becomes brightly fluorescent in acidic environments. pnas.orgubc.ca Another classic probe is carboxyfluorescein, whose excitation spectrum is pH-dependent. nih.gov

pH-Insensitive Probes: Dyes such as Alexa Fluor 350 or Alexa Fluor 488 serve as stable internal standards, as their fluorescence is not affected by pH changes within the physiological range of the phagosome. pnas.orgubc.ca

Instrumentation and Analysis

The fluorescence signals from the labeled phagosomes are typically measured using two main platforms:

Spectrofluorometry: This provides a population-level measurement of the average phagosomal pH from a large number of cells in a microplate format. pnas.orgresearchgate.net

Flow Cytometry (FACS): FACS analysis allows for high-throughput measurement of individual phagosomes, providing data on the distribution and heterogeneity of pH values within a cell population. pnas.orgubc.ca

Confocal Microscopy: This technique offers spatial resolution, enabling the visualization and pH measurement of individual phagosomes within a single macrophage in real-time. pnas.org

Calibration

A critical step in these assays is the generation of a standard curve to accurately correlate fluorescence ratios to absolute pH values. pnas.org This is achieved by treating infected macrophages with a combination of ionophores, such as nigericin (B1684572) and monesin. pnas.orgubc.ca These molecules permeabilize the phagosomal membrane to ions, allowing the pH inside the phagosome to equilibrate with that of external buffers of precisely known pH values (e.g., ranging from pH 5.0 to 8.0). pnas.orgubc.ca By measuring the fluorescence ratio at each known pH, a calibration curve is constructed.

Research Findings

These measurement techniques have been instrumental in demonstrating the ability of Mtb to manipulate its intracellular environment. Studies consistently show that phagosomes containing live, virulent Mtb strains maintain a near-neutral pH, whereas phagosomes with attenuated mutants or dead bacteria become significantly acidified. pnas.orgresearchgate.net This inhibition of acidification is a key virulence mechanism, and while it is a complex process involving multiple factors, it has been linked to the biosynthetic pathway of this compound. pnas.org For instance, research has shown that beads coupled with this compound can block phagosomal acidification. pnas.org

The table below summarizes typical findings from phagosomal pH measurement studies in Mtb-infected macrophages.

Table 1: Representative Phagosomal pH Values in Macrophages

| Condition | Host Cell Type | Measurement Technique | Observed Phagosomal pH | Reference |

|---|---|---|---|---|

| Wild-Type M. tuberculosis (H37Rv) | THP-1 Macrophages | FACS | ~6.7 | pnas.org |

| ΔptpA Mutant M. tuberculosis | THP-1 Macrophages | FACS | ~5.5 | pnas.org |

| Wild-Type M. tuberculosis | BMDM | Spectrofluorometry | ~6.4 | researchgate.net |

| Heat-Inactivated M. tuberculosis | BMDM | Spectrofluorometry | < 6.0 | researchgate.net |

Future Research Directions and Translational Perspectives

Development of Novel Anti-Tuberculosis Therapeutics

The enzymes responsible for producing tuberculosinol metabolites are considered prime targets for new anti-TB drugs. This approach, known as anti-virulence therapy, aims to disarm the bacterium, making it more susceptible to the host immune response, rather than directly killing it, which can reduce the selective pressure for drug resistance.

The biosynthesis of this compound and its derivatives is primarily catalyzed by two enzymes encoded in a small operon: Rv3377c and Rv3378c. acs.orgresearchgate.net These enzymes are essential for the bacterium's survival within host macrophages and are considered virulence factors. acs.orgresearchgate.net

Rv3377c (Tuberculosinyl Diphosphate (B83284) Synthase): This diterpene cyclase converts geranylgeranyl diphosphate (GGPP) into tuberculosinyl diphosphate (TPP). acs.orgresearchgate.net

Rv3378c (this compound/iso-tuberculosinol Synthase): Initially believed to be a phosphatase that converts TPP into this compound (TOH) and iso-tuberculosinol, its function has been revised. acs.orgtandfonline.com It is now understood to be a tuberculosinyl transferase that catalyzes the formation of 1-tuberculosinyladenosine (1-TbAd) from TPP and an adenosine (B11128) donor. pnas.orgresearchgate.net This product, 1-TbAd, is a key molecule that inhibits the maturation of the phagolysosome, protecting the bacteria from being destroyed by host immune cells. pnas.orgdrugtargetreview.com

Given their crucial role in pathogenesis and their specificity to virulent mycobacterial strains, both Rv3377c and Rv3378c are attractive targets for novel anti-virulence therapeutics. acs.orgnih.gov The determination of the crystal structure of Rv3378c provides a detailed architectural blueprint that can support structure-based drug design to develop specific inhibitors of prenyl transfer. acs.orgpnas.orgresearchgate.net Inhibiting these enzymes would block the production of virulence factors, hindering the bacterium's ability to establish and maintain an infection. researchgate.net

Table 1: this compound Biosynthetic Enzymes as Drug Targets

| Enzyme | Gene | Function | Role in Virulence | Therapeutic Rationale |

| Tuberculosinyl Diphosphate Synthase | Rv3377c | A diterpene cyclase that converts geranylgeranyl diphosphate (GGPP) into tuberculosinyl diphosphate (TPP). acs.orgresearchgate.net | Essential for the production of the tuberculosinyl backbone, a precursor to virulence lipids. researchgate.net | Inhibition blocks the first committed step in the virulence factor biosynthetic pathway. |

| Tuberculosinyl Adenosine Synthase | Rv3378c | A transferase that produces 1-tuberculosinyladenosine (1-TbAd) from TPP. pnas.orgresearchgate.net | Produces the key effector molecule (1-TbAd) that inhibits phagosome maturation. pnas.orgdrugtargetreview.com | Inhibition prevents the formation of the final virulence factor, disarming the pathogen. researchgate.netdrugtargetreview.com |

The challenge of drug resistance in TB has spurred interest in polypharmacology—the development of single molecules that can inhibit multiple targets simultaneously. nih.govresearchgate.net This approach can enhance efficacy and lower the probability of resistance developing from a single mutation. nih.gov

A promising avenue of research has emerged from the structural similarities between Rv3378c and other essential mycobacterial enzymes. Notably, Rv3378c shares a similar structural fold with cis-decaprenyl diphosphate synthase (DPPS), an enzyme critical for cell wall biosynthesis. acs.org This resemblance has led to the discovery that bisphosphonate compounds can inhibit both Rv3378c and DPPS. acs.orgresearchgate.net This dual inhibition presents a powerful therapeutic strategy: simultaneously blocking virulence factor formation (via Rv3378c) and cell wall synthesis (via DPPS), which is essential for bacterial growth. acs.org

Further research has identified other multi-target compounds. The anti-glioblastoma drug lead, vacquinol, was identified through in silico screening as an inhibitor of M. tuberculosis tuberculosinyl adenosine synthase (Rv3378c). pnas.org It also functions as an uncoupler, disrupting the proton motive force of the bacterial membrane, demonstrating a dual mechanism of action. pnas.org These findings suggest that designing multi-target inhibitors that act on both virulence and essential growth pathways is a viable and promising strategy for future anti-TB drug development. acs.orgbenthamdirect.com

Tuberculosinyl Metabolites as Diagnostic Biomarkers

The unique presence of tuberculosinyl metabolites in M. tuberculosis makes them highly specific candidates for the development of new diagnostic tests, which are urgently needed for rapid and accurate detection of active TB disease.

The nucleoside 1-tuberculosinyladenosine (1-TbAd) has emerged as a particularly strong candidate for a diagnostic biomarker. pnas.org Research has shown that 1-TbAd is an abundant lipid produced and secreted by M. tuberculosis. grantome.comnih.gov Crucially, the genes for its biosynthesis (Rv3377c and Rv3378c) contain loss-of-function mutations or are absent in the avirulent BCG vaccine strain and other non-tuberculous mycobacteria. pnas.orgnih.gov This specificity suggests that detecting 1-TbAd could distinguish active TB infection from vaccination or infection with other mycobacterial species. pnas.orggrantome.com

Validation studies have provided proof-of-concept for this approach:

In mouse models of TB infection, 1-TbAd was successfully detected in lung tissue and, importantly, in serum. nih.gov

In human studies, 1-TbAd was detected in 60% of sputum samples from patients with confirmed pulmonary TB, while being absent in uninfected controls. nih.gov

These findings strongly support the development of diagnostic tests targeting either 1-TbAd itself or host antibodies generated against it. grantome.com To facilitate the development of such assays, a multigram-scale stereoselective synthesis of 1-TbAd has been developed, ensuring a sufficient supply of this molecule for research and diagnostic kit production. acs.orgresearchgate.net

For a biomarker to be clinically useful, its concentration must be measured accurately and reproducibly. Isotope dilution mass spectrometry is the gold standard for the precise quantification of small molecules in complex biological samples like serum or urine. nih.gov This technique relies on the use of a stable isotope-labeled internal standard (SILIS), which is a chemically identical version of the target molecule (e.g., 1-TbAd) but with a heavier mass due to the incorporation of stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium). atlanchimpharma.comnih.gov

The development of a SILIS for 1-TbAd would proceed as follows:

Synthesis: A labeled version of 1-TbAd would be created through chemical synthesis or metabolic labeling. atlanchimpharma.comnih.gov In metabolic labeling, bacteria or yeast are grown in media containing isotope-enriched precursors, which are then incorporated into the final molecule. nih.govsfb1309.de

Method Development: A known quantity of the heavy, labeled 1-TbAd standard is added to a patient sample.

Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument can distinguish between the naturally occurring (light) 1-TbAd from the patient and the added (heavy) standard.